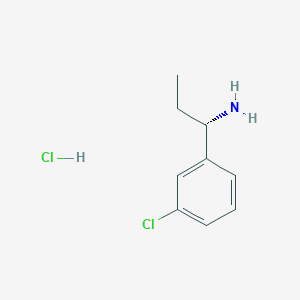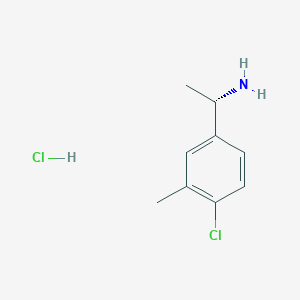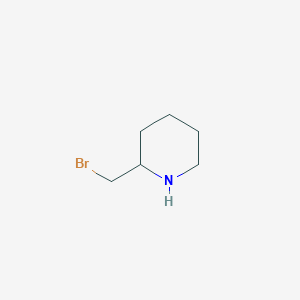
2-(Bromomethyl)piperidine
Übersicht
Beschreibung
2-(Bromomethyl)piperidine is a useful research compound. Its molecular formula is C6H12BrN and its molecular weight is 178.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ring Contraction of Piperidines
3-Methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide, involving a rare conversion from piperidines to pyrrolidines through an intermediate bicyclic aziridinium ion (Tehrani et al., 2000).
Synthesis of 2-(Methoxycarbonyl)indolizidine
2-(Bromomethyl)piperidine hydrobromide's conjugate addition to alkyl acrylates leads to novel compounds, including 2-(methoxycarbonyl)indolizidine, highlighting its utility in synthesizing complex organic structures (D’hooghe et al., 2009).
Cyclic Organophosphorus Compounds
The reaction of 2α-Chloro(or bromo)-5β-chloromethyl(or bromomethyl)-5α-methyl-2β-oxo-1,3,2-dioxaphosphorinan with piperidine yields specific organophosphorus compounds, indicating its role in synthesizing specialized chemical structures (Edmundson & Mitchell, 1968).
Synthesis of 4,4 Disubstituted Piperidines
2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine has been used in the synthesis of 4,4 disubstituted piperidines, which have applications in neuroleptics and other pharmacological fields (Huybrechts & Hoornaert, 1981).
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, synthesized for use as δ receptor ligands, show promise in tomographic studies of σ receptors in vivo, indicating their potential in medical imaging and pharmacology (Waterhouse et al., 1997).
Psychotherapeutic Potential of Piperidine
Piperidine's antagonistic effects on psychotomimetic properties of certain compounds suggest its potential as an endogenous psychotropic agent in psychiatric treatment (Abood et al., 1961).
Pharmaceutical Building Block Diversification
An electrochemical method for cyanation of secondary piperidines demonstrates the value of these compounds in synthesizing pharmaceutical building blocks (Lennox et al., 2018).
Inhibition of Enteropathogenicity by Piperidine
Piperidine, derived from cadaverine, significantly reduces Salmonella typhimurium invasion into intestinal epithelium and could be useful in antimicrobial strategies (Köhler et al., 2002).
Enhancing Antibiotic Efficacy
Piperine, derived from piperidine, in combination with antibiotics like ciprofloxacin, can significantly enhance their efficacy against bacterial strains such as Staphylococcus aureus (Khan et al., 2006).
CO2 Absorption Characteristics
The reaction of CO2 with piperidine and its derivatives has significant implications in carbon capture technologies, demonstrating the environmental applications of these compounds (Robinson et al., 2011).
Eigenschaften
IUPAC Name |
2-(bromomethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBJMXNLNZPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




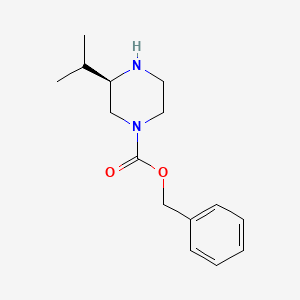

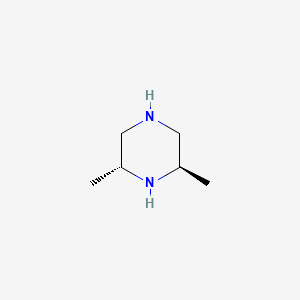
![tert-butyl N-methyl-N-[(2R)-pyrrolidin-2-yl]carbamate](/img/structure/B7897250.png)
![[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7897255.png)
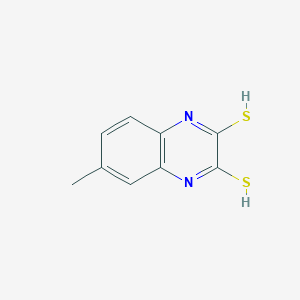

![[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B7897290.png)


